molecular formula C7H5FN2O3 B13116344 3-Fluoro-2-nitrobenzamide

3-Fluoro-2-nitrobenzamide

Cat. No.: B13116344
M. Wt: 184.12 g/mol
InChI Key: XYKCPDLGJHGLST-UHFFFAOYSA-N
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Description

3-Fluoro-2-nitrobenzamide is an organic compound with the molecular formula C7H5FN2O3 It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom at the 3-position and a nitro group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-nitrobenzamide typically involves multiple steps. One common method starts with the nitration of o-methylphenol to produce 2-methyl-6-nitrophenol. This intermediate undergoes hydroxyl chlorination to form 2-chloro-3-nitrotoluene. Subsequent fluorination yields 2-fluoro-3-nitrotoluene, which is then oxidized to produce 2-fluoro-3-nitrobenzoic acid. Finally, the benzoic acid derivative is converted to this compound through an amidation reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Continuous-flow reactors are often employed to enhance reaction efficiency and control. These reactors provide better heat and mass transfer rates, reducing the formation of byproducts and improving overall yield .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products Formed:

    Reduction: 3-Fluoro-2-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the benzamide structure.

Scientific Research Applications

3-Fluoro-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-nitrobenzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom enhances the compound’s stability and bioavailability, allowing it to effectively reach its targets. Specific pathways involved include inhibition of enzyme activity and modulation of receptor signaling .

Comparison with Similar Compounds

    2-Fluoro-3-nitrobenzamide: Similar structure but with different substitution pattern.

    3-Fluoro-4-nitrobenzamide: Another isomer with the nitro group at the 4-position.

    2-Fluoro-4-nitrobenzamide: Fluorine and nitro groups at different positions.

Uniqueness: 3-Fluoro-2-nitrobenzamide is unique due to the specific positioning of the fluorine and nitro groups, which influences its chemical reactivity and biological activity. The presence of the fluorine atom at the 3-position enhances its stability and resistance to metabolic degradation, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H5FN2O3

Molecular Weight

184.12 g/mol

IUPAC Name

3-fluoro-2-nitrobenzamide

InChI

InChI=1S/C7H5FN2O3/c8-5-3-1-2-4(7(9)11)6(5)10(12)13/h1-3H,(H2,9,11)

InChI Key

XYKCPDLGJHGLST-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)[N+](=O)[O-])C(=O)N

Origin of Product

United States

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